molecular formula C16H22F3NO3 B12609461 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid CAS No. 647036-91-7

4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid

Cat. No.: B12609461
CAS No.: 647036-91-7
M. Wt: 333.35 g/mol
InChI Key: GIBFJWIOZBPZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid is a chemical compound that combines a piperidine derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid typically involves the reaction of 4-[(2,5-Dimethylphenyl)methoxy]piperidine with trifluoroacetic acid. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethylphenyl)methoxy]piperidine
  • 2,2,2-Trifluoroacetic acid
  • Other piperidine derivatives

Uniqueness

4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid is unique due to its combination of a piperidine derivative with trifluoroacetic acid, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

647036-91-7

Molecular Formula

C16H22F3NO3

Molecular Weight

333.35 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H21NO.C2HF3O2/c1-11-3-4-12(2)13(9-11)10-16-14-5-7-15-8-6-14;3-2(4,5)1(6)7/h3-4,9,14-15H,5-8,10H2,1-2H3;(H,6,7)

InChI Key

GIBFJWIOZBPZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2CCNCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.